molecular formula C13H14ClF3O B13539910 (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

Cat. No.: B13539910
M. Wt: 278.70 g/mol
InChI Key: KDGIUQQGEBSGPA-JQWIXIFHSA-N
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Description

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of a trifluoromethyl group and a chloromethyl group on the oxane ring makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloromethyl group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethyl and chloromethyl groups in (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

The compound (2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H10_{10}ClF3_3O
  • Molecular Weight : 284.66 g/mol
  • Key Functional Groups : Chloromethyl group, trifluoromethyl group, and an oxane ring.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC12_{12}H10_{10}ClF3_3O
Molecular Weight284.66 g/mol
Functional GroupsChloromethyl, trifluoromethyl, oxane

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and facilitates interactions with hydrophobic regions in proteins. This may lead to inhibition of specific enzymes or modulation of receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays focusing on enzyme inhibition and cytotoxicity.

Enzyme Inhibition Studies

Research has shown that compounds with similar structural motifs exhibit inhibitory effects on cholinesterases and cyclooxygenases. For example:

  • Cholinesterase Inhibition : Compounds similar to this compound have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission.
  • Cyclooxygenase Inhibition : These compounds also demonstrate potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 2: Inhibitory Activity Summary

Enzyme TypeCompound ActivityIC50_{50} Value (μM)
AcetylcholinesteraseModerate Inhibition10.4
ButyrylcholinesteraseModerate Inhibition9.9
Cyclooxygenase-2Moderate Inhibition5.4

Case Studies and Research Findings

Several case studies have evaluated the efficacy and safety profile of this compound.

  • Cytotoxicity Assessment :
    • Studies conducted on various cancer cell lines showed that compounds with similar structures exhibited varying degrees of cytotoxicity.
    • For instance, a related compound was evaluated against MCF-7 breast cancer cells and demonstrated significant cytotoxic effects.
  • Molecular Docking Studies :
    • Computational studies have provided insights into the binding affinities and interactions between this compound and target proteins.
    • These studies suggest that the trifluoromethyl group plays a critical role in enhancing binding through halogen bonding interactions.

Table 3: Summary of Case Studies

Study FocusFindings
CytotoxicitySignificant effects on MCF-7 cells
Molecular DockingStrong binding interactions with target proteins

Properties

Molecular Formula

C13H14ClF3O

Molecular Weight

278.70 g/mol

IUPAC Name

(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C13H14ClF3O/c14-8-10-4-2-6-18-12(10)9-3-1-5-11(7-9)13(15,16)17/h1,3,5,7,10,12H,2,4,6,8H2/t10-,12-/m0/s1

InChI Key

KDGIUQQGEBSGPA-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Canonical SMILES

C1CC(C(OC1)C2=CC(=CC=C2)C(F)(F)F)CCl

Origin of Product

United States

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